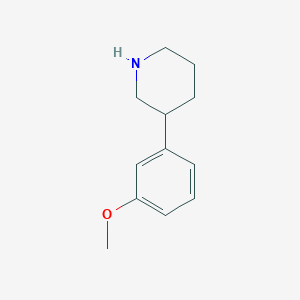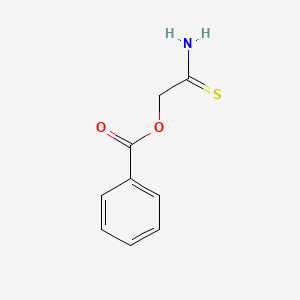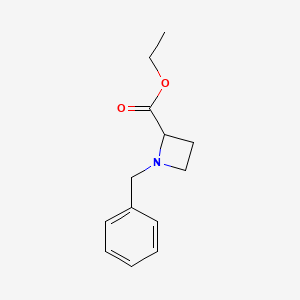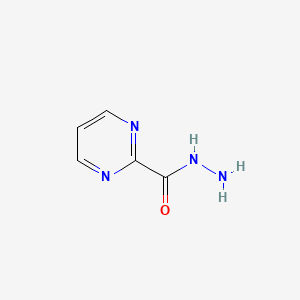
Pyrimidine-2-carbohydrazide
Descripción general
Descripción
Pyrimidine-2-carbohydrazide is a chemical compound with the CAS Number: 87362-28-5 and a molecular weight of 138.13 . It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines . A simple and convenient method for the synthesis of several 2-substituted pyrimidine-5-carboxylic esters has been reported . In this approach, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is treated with various amidinium salts to produce the target compounds .
Molecular Structure Analysis
Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds have been studied . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .
Chemical Reactions Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Aplicaciones Científicas De Investigación
Anticancer Agents
Pyrimidine derivatives, including Pyrimidine-2-carbohydrazide, have been studied for their potential as anticancer agents . They have shown a broad spectrum of activities, including antitumor . These compounds have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Antimicrobial Agents
The pyrimidine scaffold, which includes Pyrimidine-2-carbohydrazide, has found widespread therapeutic applications, including as antimicrobial agents . They have been used to combat various types of microbial infections .
Antimalarial Agents
Pyrimidine derivatives have also been used in the treatment of malaria . Their unique chemical structure allows them to interfere with the life cycle of the malaria parasite, making them effective antimalarial agents .
Antiviral Agents
Pyrimidine-2-carbohydrazide and its derivatives have shown potential as antiviral agents . They have been found to inhibit the replication of various viruses, making them a valuable tool in the fight against viral diseases .
Anti-inflammatory and Analgesic Agents
Pyrimidine derivatives have been studied for their anti-inflammatory and analgesic properties . They have been found to reduce inflammation and pain in various conditions, making them useful in the treatment of diseases characterized by these symptoms .
Anticonvulsant Agents
Pyrimidine-2-carbohydrazide has shown potential as an anticonvulsant agent . It has been found to suppress seizures in various models, making it a promising candidate for the treatment of epilepsy and other seizure disorders .
Antihypertensive Agents
Pyrimidine derivatives have been used in the treatment of hypertension . They have been found to lower blood pressure effectively, making them useful in managing this common cardiovascular condition .
Antioxidant Agents
Finally, Pyrimidine-2-carbohydrazide and its derivatives have shown antioxidant properties . They have been found to neutralize harmful free radicals, protecting the body’s cells from oxidative damage .
Safety and Hazards
Direcciones Futuras
Pyrimidine derivatives have shown a broad range of activities including anticancer, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This has generated interest among researchers in synthesising a variety of pyrimidine derivatives . The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is a potential future direction .
Mecanismo De Acción
Target of Action
Pyrimidine-2-carbohydrazide, like other pyrimidine derivatives, is known to have anticancer activity . The primary targets of Pyrimidine-2-carbohydrazide are cancer cells, particularly those that are resistant to existing drugs . The compound’s interaction with these cells is crucial in its role as a potential anticancer agent.
Mode of Action
Pyrimidine-2-carbohydrazide interacts with its targets, the cancer cells, by upregulating the expression of p-53 and downregulating the expression of caspase-3 . This leads to cell cycle arrest and further apoptosis, resulting in the destruction of cancer cells . The compound increases the p-53 expression by 3–4-folds compared to the 2-folds of DOX .
Biochemical Pathways
Pyrimidine-2-carbohydrazide affects the biochemical pathways involved in cancer pathogenesis. Pyrimidine, a privileged scaffold, plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Result of Action
The result of Pyrimidine-2-carbohydrazide’s action is the destruction of cancer cells. By upregulating the expression of p-53 and downregulating the expression of caspase-3, Pyrimidine-2-carbohydrazide induces cell cycle arrest and apoptosis, leading to the destruction of cancer cells .
Propiedades
IUPAC Name |
pyrimidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-9-5(10)4-7-2-1-3-8-4/h1-3H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEIYNHQKWEZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457852 | |
| Record name | Pyrimidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87362-28-5 | |
| Record name | Pyrimidine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



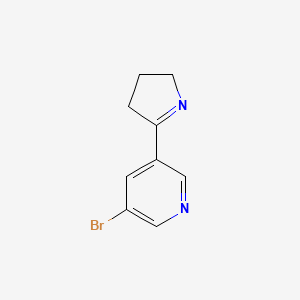
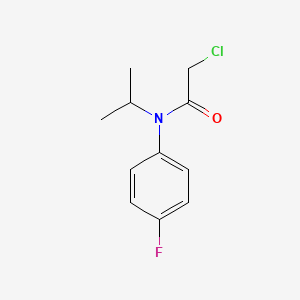


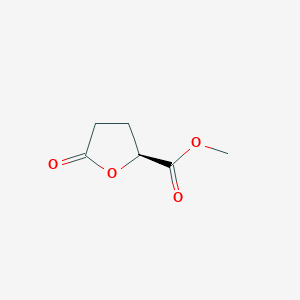
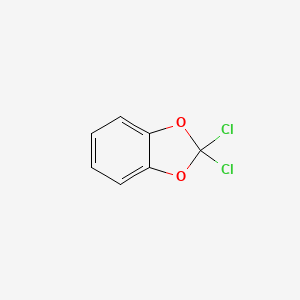
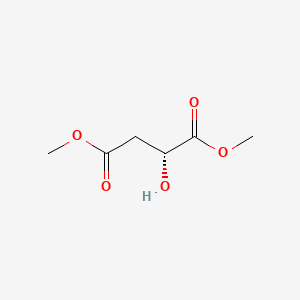
![2-Methyl-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B1313656.png)
